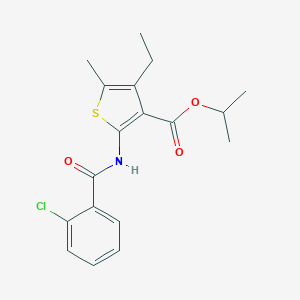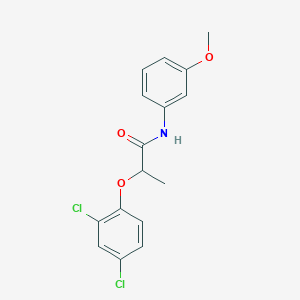
N-(4-acetylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide, also known as AMG-232, is a small molecule inhibitor that has been developed for the treatment of cancer. It belongs to the class of compounds known as MDM2 inhibitors, which target the p53 pathway, a critical tumor suppressor pathway that is frequently disrupted in cancer cells.
作用機序
N-(4-acetylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide works by inhibiting the interaction between MDM2 and p53, which is a critical step in the regulation of the p53 pathway. In normal cells, MDM2 binds to p53 and promotes its degradation, preventing the activation of the p53 pathway. In cancer cells, MDM2 is often overexpressed, leading to the inactivation of the p53 pathway and allowing cancer cells to proliferate. By inhibiting the MDM2-p53 interaction, N-(4-acetylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide restores the function of the p53 pathway and induces cell death in cancer cells.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to tumor growth inhibition. It has also been shown to enhance the immune response to cancer cells, leading to increased tumor cell killing by the immune system. In addition, N-(4-acetylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has been shown to have minimal toxicity in normal cells, indicating that it has a favorable safety profile.
実験室実験の利点と制限
One of the main advantages of N-(4-acetylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is its specificity for the MDM2-p53 interaction, which makes it a valuable tool for studying the p53 pathway in cancer cells. It has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one limitation of N-(4-acetylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is its relatively short half-life, which may limit its efficacy in certain types of cancer.
将来の方向性
There are several future directions for the development of N-(4-acetylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide. One area of research is the identification of biomarkers that can predict the response to N-(4-acetylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide in cancer patients. Another area of research is the development of combination therapies that can enhance the efficacy of N-(4-acetylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide in cancer treatment. In addition, there is ongoing research to develop more potent and selective MDM2 inhibitors that can overcome the limitations of N-(4-acetylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide.
合成法
The synthesis of N-(4-acetylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves a series of chemical reactions that start with the condensation of 4-acetylphenylhydrazine and 2-bromoacetophenone to form the intermediate 4-acetylphenyl-2-(2-bromoacetyl)hydrazine. This intermediate is then reacted with 2-phenyl-5-methyl-1,3-oxazole-4-carboxylic acid to produce N-(4-acetylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide. The synthesis method has been optimized to produce high yields of pure N-(4-acetylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide, which is essential for its use in scientific research.
科学的研究の応用
N-(4-acetylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting tumor growth in various types of cancer, including melanoma, leukemia, and solid tumors. It has been shown to activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells. N-(4-acetylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.
特性
CAS番号 |
5703-33-3 |
|---|---|
製品名 |
N-(4-acetylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
分子式 |
C19H16N2O3 |
分子量 |
320.3 g/mol |
IUPAC名 |
N-(4-acetylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C19H16N2O3/c1-12(22)14-8-10-16(11-9-14)20-19(23)17-13(2)24-21-18(17)15-6-4-3-5-7-15/h3-11H,1-2H3,(H,20,23) |
InChIキー |
ZRHGTCRPGNJQDO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)C |
正規SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



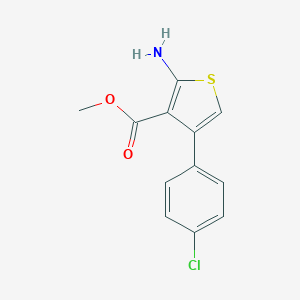
![2-ethyl-N-[2-(2-ethylbutanoylamino)ethyl]butanamide](/img/structure/B185968.png)
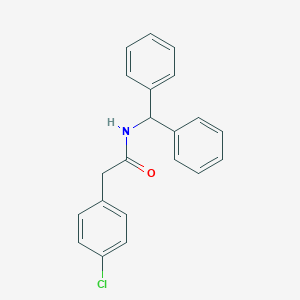
![11-(4-hydroxy-3-iodo-5-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B185970.png)
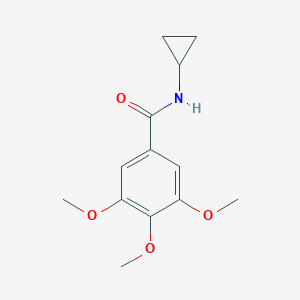
![(4Z)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B185973.png)

![N-[2-(4-nitrophenyl)ethyl]cyclohexanamine](/img/structure/B185976.png)
![5-Acetyl-6-(2,5-dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B185980.png)
